(4-Methyl-1,3-thiazol-5-yl)methanamine
Overview
Description
(4-Methyl-1,3-thiazol-5-yl)methanamine is an organic compound with the molecular formula C5H8N2S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Thiazole derivatives have been reported to interact with their targets in various ways, such as binding to dna and interacting with topoisomerase ii, resulting in dna double-strand breaks .
Biochemical Pathways
Thiazole derivatives have been associated with a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This solubility profile may influence the compound’s bioavailability.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Analysis
Biochemical Properties
(4-Methyl-1,3-thiazol-5-yl)methanamine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial activity by interacting with bacterial enzymes, disrupting their normal function . Additionally, this compound can bind to fungal proteins, inhibiting their growth and proliferation . These interactions highlight the compound’s potential as a lead compound in the development of new antimicrobial agents.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis . Furthermore, it affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, this compound has been shown to inhibit bacterial enzymes by binding to their active sites, thereby preventing their normal function . Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its biological activity over extended periods . Prolonged exposure to this compound can lead to gradual degradation, resulting in reduced efficacy . Long-term studies have also indicated potential cumulative effects on cellular function, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits beneficial effects, such as antimicrobial activity and modulation of cellular processes . At higher doses, this compound can induce toxic effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. This compound is metabolized by specific enzymes, leading to the formation of metabolites that can further influence cellular function . Additionally, this compound affects metabolic flux by modulating the activity of key metabolic enzymes, thereby altering the levels of metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell . Additionally, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, this compound has been observed to localize within the nucleus, where it can interact with transcription factors and modulate gene expression . Additionally, its presence in other organelles, such as mitochondria, can influence cellular metabolism and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-1,3-thiazol-5-yl)methanamine typically involves the reaction of 4-methylthiazole with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 4-methylthiazole, formaldehyde, ammonia.
Reaction Conditions: The reaction is typically conducted in an aqueous medium at a temperature range of 50-70°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The industrial process also includes purification steps such as distillation and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-1,3-thiazol-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
(4-Methyl-1,3-thiazol-5-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Similar Compounds
1-(4-Methyl-2-propyl-1,3-thiazol-5-yl)methanamine hydrochloride: Another thiazole derivative with similar structural features.
Thiamine (Vitamin B1): Contains a thiazole ring and is essential for various biological functions.
Methyltetrazine-amine hydrochloride: A compound with a similar amine functional group.
Uniqueness
(4-Methyl-1,3-thiazol-5-yl)methanamine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(4-methyl-1,3-thiazol-5-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S/c1-4-5(2-6)8-3-7-4/h3H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNFDYLWMWQMPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640711 | |
Record name | 1-(4-Methyl-1,3-thiazol-5-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
857549-15-6 | |
Record name | 1-(4-Methyl-1,3-thiazol-5-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-methyl-1,3-thiazol-5-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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